3-Amino-2-cyclopropylmethoxy-benzamide

Description

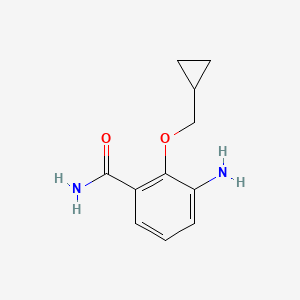

3-Amino-2-cyclopropylmethoxy-benzamide is a benzamide derivative characterized by a cyclopropylmethoxy substituent at the 2-position and an amino group at the 3-position of the benzene ring. This structural configuration confers unique steric and electronic properties, distinguishing it from other benzamide analogs.

Properties

IUPAC Name |

3-amino-2-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-9-3-1-2-8(11(13)14)10(9)15-6-7-4-5-7/h1-3,7H,4-6,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQPNBUUXMRZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclopropylmethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethoxy halide.

Amination: The cyclopropylmethoxy halide is then reacted with an aminating agent, such as ammonia or an amine, to introduce the amino group.

Coupling with Benzoyl Chloride: The final step involves the coupling of the aminated intermediate with benzoyl chloride to form the benzamide structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Oxides of the benzamide moiety.

Reduction Products: Amines derived from the benzamide group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-cyclopropylmethoxy-benzamide has been explored in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-2-cyclopropylmethoxy-benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-2-cyclopropylmethoxy-benzamide with key analogs, emphasizing structural features, synthesis routes, and functional applications:

Key Structural and Functional Differences:

Substituent Effects: The cyclopropylmethoxy group in the target compound introduces steric hindrance and electronic effects distinct from the methyl or hydroxy-dimethylethyl groups in . The 3-iodo substituent in ’s compound offers a heavy atom for crystallographic studies and enables participation in cross-coupling reactions, unlike the electron-donating amino group in the target compound .

Synthetic Accessibility: Synthesis of the target compound likely parallels methods for other 2-alkoxybenzamides, involving cyclopropane-containing reagents (e.g., cyclopropylmethyl halides). This contrasts with the N,O-bidentate directing group in , which requires amino alcohol coupling .

Applications :

- While ’s compound is tailored for metal-catalyzed C–H activation , the target compound’s cyclopropane moiety may favor pharmacokinetic optimization (e.g., resistance to oxidative metabolism) .

- The iodine in ’s analog facilitates radiolabeling or catalysis , applications less relevant to the target compound’s structure .

Research Findings and Trends

- Metabolic Stability: Cyclopropane-containing compounds are often resistant to cytochrome P450-mediated oxidation, suggesting that this compound could exhibit prolonged half-life in vivo compared to non-cyclopropane analogs .

- Directing Group Utility: Unlike the N,O-bidentate group in , the target compound’s amino and cyclopropane groups may limit its use in catalysis but enhance interactions with biological targets (e.g., enzyme active sites) .

- Solubility and Bioavailability: The hydrophilic amino group may improve aqueous solubility relative to ’s iodinated analog, which has higher molecular weight and hydrophobicity .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and amide NH signals near δ 6–8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray crystallography : Single-crystal diffraction using SHELXL refines atomic coordinates and validates stereochemistry. Mercury CSD visualizes hydrogen-bonding networks and packing motifs .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm accuracy).

How can computational tools like Mercury CSD and SHELXL address challenges in crystallographic refinement of this compound?

Q. Advanced

- Handling twinned data : SHELXL’s twin refinement mode (BASF command) resolves overlapping reflections in twinned crystals, common with flexible cyclopropyl groups .

- Disordered solvent modeling : Mercury’s void analysis identifies unresolved electron density, enabling solvent masking or exclusion during refinement .

- Validation : PLATON checks for geometric outliers (e.g., bond angle deviations >5°), while R1/wR2 convergence (<5% discrepancy) ensures refinement reliability .

What methodologies are recommended for systematically modifying the cyclopropymethoxy substituent to enhance bioactivity?

Q. Advanced

- Structure-activity relationship (SAR) studies :

- Conformational analysis : Molecular dynamics simulations (e.g., using GROMACS) predict how substituent flexibility impacts receptor interaction.

- Biological assays : Parallel testing in enzyme inhibition (e.g., kinase assays) and cell-based models identifies optimal modifications .

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies involving this compound?

Q. Advanced

- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., using liver microsomes) to identify bioavailability limitations .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites that may explain reduced in vivo efficacy .

- Dose optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.